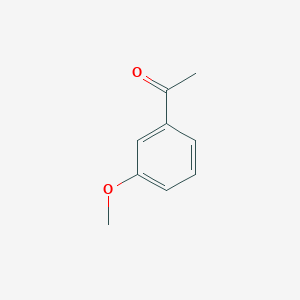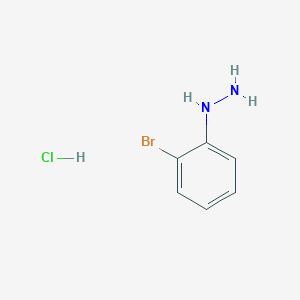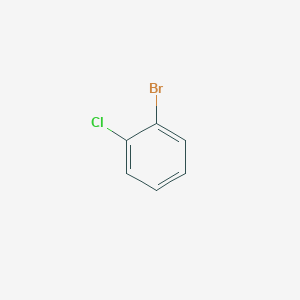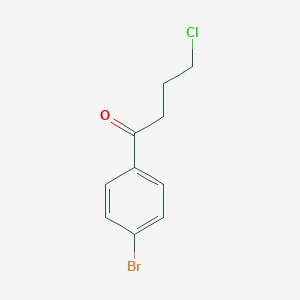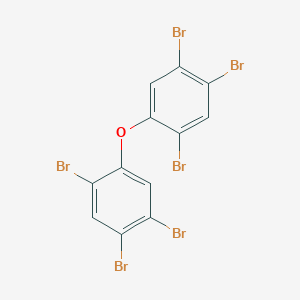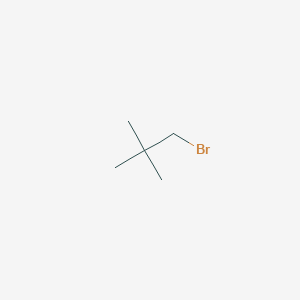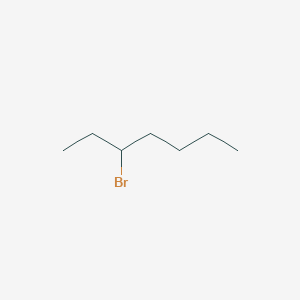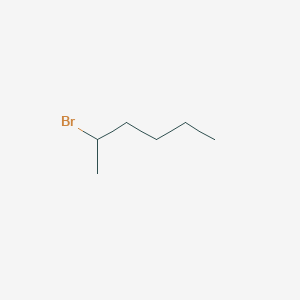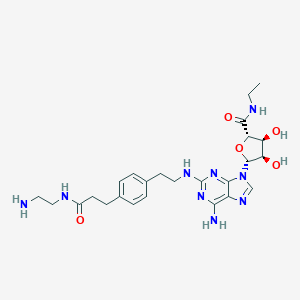
2-Brom-1-phenylpropan
Übersicht
Beschreibung
2-Bromo-1-phenylpropane: is an organic compound with the molecular formula C₉H₁₁Br 2-Bromo-1-phenylpropane . This compound consists of a benzene ring substituted with a bromopropyl group at the second position. It is a clear liquid with a molecular weight of 199.09 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-1-phenylpropane is used as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds .
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals .
Medicine: The compound is a precursor in the synthesis of certain drugs and medicinal compounds .
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals .
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-1-phenylpropane, also known as (2-Bromopropyl)benzene, is the respiratory system . The compound interacts with the respiratory system, potentially causing irritation and other effects .
Mode of Action
It is known to cause irritation to the eyes, skin, and respiratory system . This suggests that the compound may interact with sensory receptors in these tissues, triggering an inflammatory response.
Pharmacokinetics
Its physical properties such as boiling point (107-109 °c/16 mmhg) and density (1291 g/mL at 25 °C) suggest that it is likely to be absorbed through inhalation and potentially through the skin . Its impact on bioavailability would depend on the route of exposure and other factors.
Result of Action
The primary result of action of 2-Bromo-1-phenylpropane is irritation to the eyes, skin, and respiratory system . This can lead to symptoms such as redness, itching, coughing, and difficulty breathing. At the cellular level, the compound may trigger an inflammatory response, leading to the release of cytokines and other inflammatory mediators.
Action Environment
The action, efficacy, and stability of 2-Bromo-1-phenylpropane can be influenced by various environmental factors. For instance, its volatility and reactivity can be affected by temperature and pressure Additionally, its effects can be modulated by the presence of other chemicals in the environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize 2-Bromo-1-phenylpropane is through the bromination of propylbenzene using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with 1-bromo-2-propanol, followed by dehydration to yield 2-Bromo-1-phenylpropane.
Industrial Production Methods: Industrial production typically involves the bromination of propylbenzene under controlled conditions to ensure high yield and purity. The reaction is carried out in the presence of a catalyst and a solvent to facilitate the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Bromo-1-phenylpropane can undergo oxidation reactions to form benzoic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Reduction: Propylbenzene.
Vergleich Mit ähnlichen Verbindungen
(2-Bromoethyl)benzene: Similar in structure but with a shorter alkyl chain.
(2-Chloropropyl)benzene: Similar but with a chlorine atom instead of bromine.
(2-Iodopropyl)benzene: Similar but with an iodine atom instead of bromine.
Uniqueness: 2-Bromo-1-phenylpropane is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making 2-Bromo-1-phenylpropane a balanced intermediate for various chemical reactions.
Eigenschaften
IUPAC Name |
2-bromopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOCAOZCSNIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943464 | |
| Record name | (2-Bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-39-8 | |
| Record name | 2-Bromo-1-phenylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromopropyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Bromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (2-Bromopropyl)benzene be used to synthesize complex molecules like planar chiral ligands?
A1: Yes, (2-Bromopropyl)benzene plays a crucial role in synthesizing complex molecules, including planar chiral ligands. In the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene (rac-3) [], (2-Bromopropyl)benzene is utilized in its Grignard reagent form. This reagent reacts with methyl 2-(methylsulfanyl)-1-naphthoate, and after an acid-catalyzed dehydration, yields the desired rac-3. This compound serves as a precursor to planar chiral ligands with applications in organometallic chemistry.
Q2: Does the position of substituents on the benzene ring influence the reactivity of (2-Bromopropyl)benzene derivatives?
A2: Yes, the research highlights the impact of substituent position on the reactivity of (2-Bromopropyl)benzene derivatives []. When N,N-Dibromobenzenesulfonamide reacts with various substituted propenylbenzene derivatives, including those with methoxy and benzyloxy groups, the product distribution varies depending on the substituent's position. For instance, reactions involving 3,4-dialkoxypropenylbenzene led to side-chain elimination products, particularly when the sulfonamido group was positioned where the side chain was eliminated.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


